Thermodynamic properties and enthalpy of formation for Cr(CO)6
Thermodynamic properties and enthalpy of formation for Cr(CO)6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermodynamic properties of hexacarbonylchromium(0), Cr(CO)₆, a pivotal compound in organometallic chemistry. Understanding these properties is critical for applications ranging from chemical vapor deposition to catalysis and drug delivery systems. This document synthesizes experimental data and theoretical insights to offer a comprehensive resource for professionals in the field.
Introduction to Hexacarbonylchromium(0)
Hexacarbonylchromium, Cr(CO)₆, is a colorless, air-stable, and sublimable crystalline solid.[1] It is a homoleptic complex, meaning all its ligands are identical—in this case, carbon monoxide.[1] First synthesized in 1926, its unique properties and reactivity have made it a subject of extensive study. The molecule adopts a highly symmetric octahedral geometry, which contributes to its volatility and distinct chemical behavior. A thorough understanding of its thermodynamic stability, particularly its enthalpy of formation and bond energies, is fundamental to harnessing its chemical potential.
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a cornerstone thermodynamic quantity that defines the energy change upon the formation of one mole of a substance from its constituent elements in their standard states. For Cr(CO)₆, this corresponds to the reaction:
Cr(s) + 6C(graphite) + 3O₂(g) → Cr(CO)₆(s)
The determination of this value has been approached through various experimental techniques, leading to a range of reported values. Static-bomb calorimetry has been a primary method for these measurements.
Experimental Determination via Static-Bomb Calorimetry
Static-bomb calorimetry involves the complete combustion of a known mass of the compound in a high-pressure oxygen environment. The heat released during this exothermic process is meticulously measured, allowing for the calculation of the enthalpy of combustion. This value is then used in a thermochemical cycle (Hess's Law) to derive the standard enthalpy of formation.
Experimental Protocol: A Representative Calorimetric Workflow
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Sample Preparation: A precisely weighed pellet of high-purity Cr(CO)₆ is placed in a crucible within the calorimetric bomb.
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Bomb Assembly: The bomb is sealed and pressurized with purified oxygen to approximately 30 atm. A small, known amount of water is often added to ensure complete combustion and to define the final state of the products.
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Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
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Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as a function of time until a new thermal equilibrium is established.
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Data Analysis: The heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid) is used to calculate the total heat evolved. Corrections are applied for the heat of ignition and the formation of minor products (e.g., nitric acid from residual nitrogen).
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Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated and then used in conjunction with the known standard enthalpies of formation of the combustion products (Cr₂O₃(s) and CO₂(g)) to determine the standard enthalpy of formation of Cr(CO)₆(s).
Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.
Tabulated Enthalpy of Formation Values
Several key studies have reported the standard molar enthalpy of formation for Cr(CO)₆. The values for both the crystalline (cr) and gaseous (g) states are presented below. The conversion between these states is governed by the enthalpy of sublimation.
| Thermodynamic Quantity | Reported Value (kJ·mol⁻¹) | Method | Reference |
| ΔHf°(Cr(CO)₆, cr, 298.15 K) | -1086.6 ± 2.4 | Static-Bomb Calorimetry | |
| ΔHf°(Cr(CO)₆, cr, 298.15 K) | -1074.5 ± 4.2 | Solution Calorimetry | |
| ΔHsub°(298.15 K) | 75.8 ± 0.4 | Vapor Pressure Measurement | |
| ΔHsub°(298.15 K) | 76.1 ± 0.4 | Vapor Pressure Measurement | |
| ΔHf°(Cr(CO)₆, g, 298.15 K) | -1010.8 ± 2.4 | Derived from Calorimetry | |
| ΔHf°(Cr(CO)₆, g, 298.15 K) | -1010.5 ± 2.4 | Derived from Calorimetry | |
| ΔHf°(Cr(CO)₆, g, 298.15 K) | -998.7 ± 4.2 | Derived from Calorimetry |
The data shows a good consensus, with the value for the gaseous state being approximately -1010 kJ·mol⁻¹.
Other Key Thermodynamic Properties
Beyond the enthalpy of formation, several other thermodynamic parameters are crucial for understanding the behavior of Cr(CO)₆.
Molar Entropy and Gibbs Free Energy
The standard molar entropy (S°) is a measure of the molecular disorder. For Cr(CO)₆ in its crystalline state at 298.15 K, the derived standard molar entropy is (363.3 ± 0.7) J·K⁻¹·mol⁻¹. This value, in conjunction with the enthalpy of formation, allows for the calculation of the standard molar Gibbs free energy of formation (ΔGf°), which is a direct indicator of the compound's thermodynamic stability. The Gibbs free energy of formation for gaseous Cr(CO)₆ at 298.15 K has been calculated as -(924.9 ± 2.5) kJ·mol⁻¹.
Heat Capacity and Vapor Pressure
The heat capacity (Cp) of solid Cr(CO)₆ has been measured from 5 K to 350 K using adiabatic-shield calorimetry. This data is essential for calculating changes in enthalpy and entropy with temperature.
The vapor pressure of Cr(CO)₆ is a critical parameter for applications like chemical vapor deposition. It has been measured over various temperature ranges, and the data can be fitted to equations like the Antoine equation to model its volatility. The temperature dependence of the vapor pressure is also used to determine the enthalpy of sublimation (ΔHsub°), a key value for relating the thermodynamics of the solid and gaseous states.
Chromium-Carbon Monoxide Bond Dissociation Enthalpy
The strength of the metal-ligand bond is a fundamental aspect of the chemistry of Cr(CO)₆. The mean Cr-CO bond dissociation enthalpy (BDE) represents the average energy required to break one Cr-CO bond.
(1/6) Cr(CO)₆(g) → (1/6) Cr(g) + CO(g)
There has been considerable debate over this value. Early kinetic studies suggested a value around 154 kJ·mol⁻¹. However, more recent and direct measurements using techniques like photoacoustic calorimetry have established a lower value.
Caption: Comparison of methods for determining the Cr-CO bond dissociation energy.
The currently accepted mean Cr-CO bond dissociation enthalpy is approximately 110 ± 2 kJ·mol⁻¹. It is important to distinguish this from the first bond dissociation energy, which corresponds to the removal of a single CO ligand and has a higher value of around 161 kJ·mol⁻¹. This difference highlights that the remaining Cr-CO bonds are weakened after the initial dissociation step. This bond strength is a critical parameter for predicting the reactivity and decomposition pathways of Cr(CO)₆.
Conclusion
The thermodynamic properties of hexacarbonylchromium(0) are well-characterized through a combination of calorimetric, vapor pressure, and spectroscopic measurements, supported by computational studies. The standard enthalpy of formation for gaseous Cr(CO)₆ is consistently reported around -1010 kJ·mol⁻¹, indicating significant thermodynamic stability. The mean Cr-CO bond dissociation enthalpy, a subject of past debate, is now reliably established to be approximately 110 kJ·mol⁻¹. This comprehensive dataset provides a solid foundation for researchers and scientists in designing and interpreting experiments involving this fundamental organometallic complex.
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